3-Hydroxy Deferasirox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Deferasirox is a derivative of Deferasirox, an iron chelator primarily used to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is designed to bind excess iron in the body, forming a stable complex that is excreted, thereby reducing iron toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Deferasirox typically involves the following steps:
Condensation Reaction: Salicyloyl chloride, formed in situ from salicylic acid and thionyl chloride, is condensed with salicylamide under dehydrating conditions to form 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one.
Cyclization: This intermediate is then reacted with 4-hydrazinobenzoic acid in the presence of a base to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy Deferasirox undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various hydroxy and quinone derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Deferasirox has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its role in modulating iron homeostasis in biological systems.
Medicine: Explored for its potential in treating diseases related to iron overload, such as thalassemia and hemochromatosis
Industry: Utilized in the development of iron chelation therapies and as a precursor for other pharmaceutical compounds
Wirkmechanismus
3-Hydroxy Deferasirox works by binding to trivalent (ferric) iron with high affinity, forming a stable complex. This complex is then excreted from the body, primarily through feces. The compound’s tridentate ligand structure allows it to effectively sequester iron, thereby reducing iron toxicity. The molecular targets include iron storage proteins and transporters, and the pathways involved are primarily related to iron metabolism and excretion .
Vergleich Mit ähnlichen Verbindungen
Deferasirox: The parent compound, used widely for iron chelation.
Deferiprone: Another iron chelator with a different binding mechanism.
Deferoxamine: An older iron chelator that requires intravenous administration
Uniqueness: 3-Hydroxy Deferasirox is unique due to its enhanced binding affinity for iron and its ability to be administered orally. Unlike Deferoxamine, which requires intravenous administration, this compound offers a more convenient oral dosing regimen. Additionally, its tridentate ligand structure provides a more stable iron complex compared to Deferiprone .
Eigenschaften
Molekularformel |
C21H15N3O5 |
---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
4-[3-(2,3-dihydroxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O5/c25-16-6-2-1-4-14(16)20-22-19(15-5-3-7-17(26)18(15)27)23-24(20)13-10-8-12(9-11-13)21(28)29/h1-11,25-27H,(H,28,29) |
InChI-Schlüssel |
QFPKPGGFQPKEHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C(=CC=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.